molecular formula C18H22FN3O3 B4507247 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4507247
M. Wt: 347.4 g/mol
InChI Key: GBQWFNXJYUATMO-UHFFFAOYSA-N
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Description

The compound 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide features a pyrrolidinone (5-oxopyrrolidin-3-yl) core linked via a carbonyl group to a piperidine-4-carboxamide moiety. The pyrrolidinone ring is substituted with a 4-fluorobenzyl group at position 1, while the piperidine’s carboxamide nitrogen remains unsubstituted.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c19-15-3-1-12(2-4-15)10-22-11-14(9-16(22)23)18(25)21-7-5-13(6-8-21)17(20)24/h1-4,13-14H,5-11H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQWFNXJYUATMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Moiety: This step involves the reaction of 4-fluorobenzylamine with a suitable precursor to form the pyrrolidinone ring.

    Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Final Product Formation: The final step involves purification and characterization of the compound using techniques like column chromatography and NMR spectroscopy.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.

Chemical Reactions Analysis

1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to specific targets, while the piperidine and pyrrolidinone moieties contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations and Substituent Modifications

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / Identifier Core Structure Pyrrolidinone/Piperidine Substituents Key Functional Groups Reference
Target Compound Pyrrolidinone + piperidine carboxamide 1-(4-Fluorobenzyl) on pyrrolidinone; carboxamide on piperidine Fluorobenzyl, lactam, carboxamide N/A
BI01383298 (1-(3,5-Dichlorophenylsulfonyl)-N-(4-fluorobenzyl)piperidine-4-carboxamide) Piperidine carboxamide 3,5-Dichlorophenylsulfonyl on piperidine; N-(4-fluorobenzyl) on carboxamide Sulfonyl, fluorobenzyl, dichlorophenyl
Compound (1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide derivative) Pyrrolidinone + piperidine carboxamide 1-(4-Methoxyphenyl) on pyrrolidinone; tetrahydro-2H-pyran-4-ylmethyl on carboxamide Methoxyphenyl, pyranylmethyl
Compound (1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide) Pyrrolidinone + thiadiazole 1-(4-Fluorobenzyl) on pyrrolidinone; 5-methyl-1,3,4-thiadiazol-2-yl on carboxamide Thiadiazole, fluorobenzyl
Pyrazole Derivative Pyrazole + piperidone 4-Chlorophenyl and 4-fluorophenyl on pyrazole; piperidone (4-oxo) instead of carboxamide Chlorophenyl, fluorophenyl, ketone
Electronic and Lipophilic Effects
  • Target vs. BI01383298: The sulfonyl group in BI01383298 is strongly electron-withdrawing, which may enhance binding to charged residues in target proteins compared to the target compound’s pyrrolidinone-carbonyl linkage.
  • Target vs. Compound : Replacing 4-fluorobenzyl with 4-methoxyphenyl introduces an electron-donating group, altering electronic distribution and possibly metabolic pathways (e.g., demethylation). The tetrahydro-2H-pyran-4-ylmethyl substituent may improve solubility due to its oxygen atom .
  • Target vs. Thiadiazoles are associated with antimicrobial and antitumor activities, suggesting divergent applications .
Halogen-Specific Interactions
  • The 4-fluorobenzyl group in the target compound and ’s analog may engage in halogen bonding or hydrophobic interactions, as seen in MDMB-FUBICA (), a cannabinoid receptor agonist . In contrast, ’s pyrazole derivative uses 4-chloro/fluorophenyl groups to enhance antimicrobial activity via halogen-mediated target binding .

Biological Activity

1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, also known by its CAS number 955259-27-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN3O2C_{19}H_{20}FN_{3}O_{2}, with a molecular weight of 341.4 g/mol. The structure features a piperidine ring, a carbonyl group, and a fluorobenzyl substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₀FN₃O₂
Molecular Weight341.4 g/mol
CAS Number955259-27-5
DensityN/A
Melting PointN/A

Biological Activity

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors.

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that modifications in the piperidine structure can enhance enzyme inhibition potency, particularly against targets like Poly(ADP-ribose) polymerase (PARP) .
  • Cellular Effects : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
  • Neuroprotective Properties : Some research indicates that similar compounds exhibit neuroprotective effects through the modulation of neurotransmitter systems, particularly involving serotonin receptors .

Case Studies

Several studies have explored the biological implications of compounds similar to 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide:

  • Cancer Research : A notable study evaluated the efficacy of related piperidine derivatives in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction in BRCA-deficient cancer models, suggesting a promising avenue for targeted cancer therapies .
  • Neuropharmacology : An investigation into the effects of fluorobenzyl derivatives on serotonin receptors revealed that certain modifications led to enhanced selectivity and potency as agonists or antagonists, providing insights into their potential use in treating mood disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

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